molecular formula C20H27N3O3 B2480793 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1428358-54-6

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2480793
CAS No.: 1428358-54-6
M. Wt: 357.454
InChI Key: LVGPCAWRFQNOCY-UHFFFAOYSA-N
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Description

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound notable for its unique structure, involving an oxadiazole ring, a piperidine ring, and a phenyl group. This compound is of interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one typically involves the formation of the oxadiazole ring followed by attachment to the piperidine and phenylbutanone moieties. A common starting material is 2-methoxyethylhydrazine, which reacts with ethyl phenylacetate to form the hydrazone intermediate. Subsequent cyclization with a carbonyl source such as acetic anhydride yields the oxadiazole ring.

Industrial Production Methods: Industrial production may involve optimized conditions to improve yield and purity, including the use of catalysts, controlled temperatures, and pressures. A scalable method includes continuous flow chemistry techniques, which allow for precise control over reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions including:

  • Oxidation: Conversion of functional groups to higher oxidation states.

  • Reduction: Reduction of oxadiazole to corresponding amines.

  • Substitution: Functionalization of the piperidine ring via nucleophilic or electrophilic substitution.

Common Reagents and Conditions: Reactions may involve:

  • Oxidizing agents: : Such as potassium permanganate.

  • Reducing agents: : Like lithium aluminum hydride.

  • Nucleophiles and electrophiles: : For substitution reactions, such as alkyl halides or amines.

Major Products:

  • Oxidation: Corresponding N-oxides or aldehydes.

  • Reduction: Amines or alcohols.

  • Substitution: Various functionalized derivatives depending on the reactants.

Scientific Research Applications

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one is investigated for several applications:

  • Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.

  • Biology: Potential as a bioactive compound for studying cell signaling pathways.

  • Medicine: Explored for pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects.

  • Industry: Used in material science for developing novel polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one involves interaction with specific molecular targets such as enzymes or receptors. Its effects are mediated through pathways involving:

  • Binding to target proteins: : Inhibiting or activating their function.

  • Modulating signal transduction pathways: : Affecting cellular responses.

Comparison with Similar Compounds

  • 1-(4-(3-(2-Hydroxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one

  • 1-(4-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one

Each of these compounds, while similar, possesses variations in functional groups that significantly alter their chemical properties and biological activities, thus making 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one a unique entity in the realm of synthetic organic chemistry.

Properties

IUPAC Name

1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-3-17(15-7-5-4-6-8-15)20(24)23-12-9-16(10-13-23)19-21-18(22-26-19)11-14-25-2/h4-8,16-17H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGPCAWRFQNOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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